Poncirin

Overview

Description

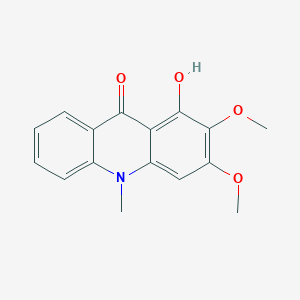

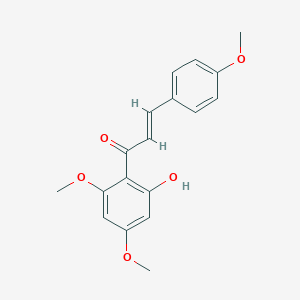

Poncirin is a bitter flavanone glycoside with various biological activities . It is the 7-O-neohesperidoside of isosakuranetin and can be extracted from trifoliate orange (Poncirus trifoliata) .

Synthesis Analysis

This compound and its aglycone, isosakuranetin, occur naturally in citrus fruits . The pathways behind the different health benefits of this compound and Isosakuranetin have been explored by evaluating their effects on the gut microbial diversity and metabolomics of mice .

Molecular Structure Analysis

The molecular weight of this compound is 594.56 . The [M-H] − ion at m/z 593.6 that had high abundance was observed in the purified this compound, suggesting the molecular weight of this compound might be 594.6 .

Chemical Reactions Analysis

This compound has been found to have diverse biological activities . It inhibits the growth of SGC-7901 gastric cancer cells when used at concentrations ranging from 5 to 25 µg/ml . This compound (25-100 µM) inhibits LPS-induced NF-κB DNA-binding activity, as well as production of nitric oxide (NO) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 594.56 . It is a solid at room temperature and is soluble in water .

Scientific Research Applications

Poncirin shows significant biological activities against various health complications, including bone loss, inflammation, colitis, gastric cancer, gastritis, liver injury, and Alzheimer's disease (Patel, 2021).

It has been found effective in attenuating colitis in mice by inhibiting LPS binding on TLR4 of macrophages and correcting Th17/Treg imbalance (Kang & Kim, 2016).

This compound induces apoptosis in AGS human gastric cancer cells through the extrinsic apoptotic pathway, specifically by up-regulating Fas Ligand (Saralamma et al., 2015).

It promotes osteoblast differentiation while inhibiting adipocyte differentiation in mesenchymal stem cells (Yoon et al., 2011).

This compound demonstrates a significant in vitro inhibitory effect on the growth of human gastric cancer cells (Zhu et al., 2013).

It attenuates CCL4-induced liver injury in mice through the inhibition of oxidative stress and inflammatory cytokines (Ullah et al., 2020).

This compound and its metabolite ponciretin attenuate ethanol-induced gastric damage in mice by inhibiting inflammatory responses (Kang & Kim, 2017).

It inhibits LPS-induced iNOS, COX-2, and cytokines expression through the NF-kappaB inactivation in RAW 264.7 macrophage cells (Kim et al., 2007).

This compound downregulates ATP-binding cassette transporters to enhance cisplatin sensitivity in cisplatin-resistant osteosarcoma cells (Zhao et al., 2020).

It prevents bone loss in glucocorticoid-induced osteoporosis in vivo and in vitro (Yoon & Chung, 2012).

This compound exerts antidiabetic complications and improves glucose uptake activating the PI3K/Akt signaling pathway in insulin-resistant C2C12 cells with anti-glycation capacities (Ali et al., 2020).

It ameliorates oxygen glucose deprivation/reperfusion injury in cortical neurons via inhibiting NOX4-mediated NLRP3 inflammasome activation (Wang et al., 2021).

This compound exhibits hepatoprotective activity against paracetamol toxicity using in vivo and computational approaches (Ullah et al., 2021).

The anti-obesity potential of Ponciri Fructus, which includes this compound, is demonstrated by its effects on adipogenesis in 3T3-L1 preadipocytes (Lamichhane et al., 2022).

This compound and its metabolites exhibit anti-Helicobacter pylori activity, with ponciretin being the most potent metabolite (Kim et al., 1999).

Ultrasound-assisted extraction techniques have been optimized for the extraction of this compound from Poncirus trifoliata (Lee et al., 2014).

This compound's constituents, neohesperidin and this compound, have been shown to be effective in treating and protecting against gastritis (Lee et al., 2009).

It possesses anti-hyperalgesic properties in various acute and chronic inflammatory pain models in mice (Afridi et al., 2019).

This compound from Magnolia champaka leaves is identified as a novel multi-target inhibitor of SARS-CoV-2 through computational approaches (Patil et al., 2023).

It suppresses LPS-induced microglial inflammation and ameliorates brain ischemic injury in experimental stroke in mice (Yang et al., 2020).

Mechanism of Action

Target of Action

Poncirin, a natural flavanone glycoside found in many citrus fruit species , has been reported to interact with various targets. It has been shown to have significant binding affinity with the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) , Jun N-terminal kinase (JNK) , and cyclooxygenase-2 (COX-2) . These proteins play crucial roles in inflammation and immune responses.

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it has been shown to decrease the expression levels of inflammatory signaling proteins such as NF-κB, JNK, and COX-2 . This suggests that this compound may exert its anti-inflammatory effects by inhibiting these key inflammatory mediators.

Biochemical Pathways

This compound affects several biochemical pathways. In a study, it was found that this compound and its aglycone, isosakuranetin, influenced the gut microbial diversity and metabolomics of mice . Specifically, they increased the abundance of Parabacteroides and Bacteroides in the intestinal tracts of mice . These changes in gut microbiota could affect various metabolic pathways, including the metabolism of amino acids such as glycine, serine, threonine, tryptophan, D-arginine, D-ornithine, etc .

Pharmacokinetics

Computational analysis using swissadme software revealed that this compound follows various drug-likeness rules and exhibited better pharmacokinetic parameters . This suggests that this compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

This compound has been reported to have various health benefits, including antioxidation, anti-inflammatory, and immunoregulatory effects . It has been shown to improve antioxidant enzymes, attenuate oxidative stress markers and inflammatory cytokines, and improve hematological parameters . Furthermore, it has been found to significantly improve the histology of liver in a CCL4-induced liver injury model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut environment can affect the interaction of this compound with gut microbiota and its subsequent effects on gut microbial diversity and metabolomics

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Poncirin involves several steps of chemical reactions to obtain the final product. The starting material for the synthesis of Poncirin is naringin, which undergoes several chemical transformations to form Poncirin. The synthesis pathway involves the use of various reagents and catalysts to facilitate the chemical reactions. The process involves the use of both chemical and physical methods to obtain the final product.", "Starting Materials": [ "Naringin", "Methanol", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water", "Magnesium sulfate", "Hexane", "Methanol", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate" ], "Reaction": [ "Naringin is dissolved in methanol and reacted with acetic anhydride and sodium acetate to form naringin acetate.", "The naringin acetate is hydrolyzed using hydrochloric acid to form naringenin.", "The naringenin is dissolved in ethanol and reacted with sodium hydroxide to form sodium naringeninate.", "The sodium naringeninate is acidified with hydrochloric acid to form naringenin.", "The naringenin is dissolved in water and reacted with magnesium sulfate to form naringenin sulfate.", "The naringenin sulfate is extracted with hexane and evaporated to obtain naringenin.", "The naringenin is dissolved in methanol and reacted with hydrogen peroxide and sulfuric acid to form ponciretin.", "The ponciretin is dissolved in water and reacted with sodium bicarbonate to form Poncirin." ] } | |

CAS No. |

14941-08-3 |

Molecular Formula |

C28H34O14 |

Molecular Weight |

594.6 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |

InChI Key |

NLAWPKPYBMEWIR-YZOWQMJMSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |

melting_point |

210 - 211 °C |

| 14941-08-3 | |

physical_description |

Solid |

Synonyms |

C09830; PONCIRIN; (2S)-Poncirin; Citrifolioside; Einecs 239-020-1; PONCIRIN WITH HPLC; 4'-O-Methylnaringin; ISOSAKURANETIN-7-NEOHESPERIDOSIDE; Neohesperidoside isosakuranetin-7; ISOSAKURANETIN-7-O-NEOHESPERIDOSID |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Poncirin in exhibiting its anti-inflammatory effects?

A1: this compound exhibits its anti-inflammatory effects primarily by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway. [] This pathway plays a crucial role in regulating the expression of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6. By suppressing NF-κB activation, this compound effectively reduces the production of these inflammatory molecules. []

Q2: How does this compound impact osteoclast differentiation and bone loss?

A2: this compound effectively inhibits osteoclast differentiation, a process crucial for bone resorption, through the downregulation of NFATc1, a key transcription factor involved in osteoclastogenesis. [] This inhibitory effect was observed both in vitro and in vivo. In addition, this compound suppressed the RANKL-mediated activation of NF-κB and JNK pathways in RAW264.7 cells, further contributing to its anti-osteoclastic effects. []

Q3: What role does this compound play in apoptosis induction in human gastric cancer cells?

A3: this compound induces apoptosis in human gastric cancer cells through the extrinsic apoptotic pathway. [] Specifically, it upregulates the expression of Fas Ligand (FasL), a death receptor ligand, which in turn activates caspase-8 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, apoptosis. [] Notably, the mitochondrial apoptotic pathway, characterized by mitochondrial membrane potential disruption and caspase-9 activation, does not appear to be involved in this compound-induced cell death in gastric cancer. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H34O14, and its molecular weight is 594.55 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not delve into detailed spectroscopic data, they mention techniques like HPLC-PDA and LC-MS being employed for structural identification and analysis of this compound. [, ] These techniques provide information about the compound's UV-Vis absorbance, mass-to-charge ratio, and fragmentation patterns, all of which contribute to confirming its identity.

Q6: How does the packing material influence the stability of Poncirus trifoliata Rafinesque, the source of this compound, during storage?

A6: The packaging material significantly impacts the quality of Poncirus trifoliata Rafinesque during storage. Gunny sack packing, compared to vacuum packing and PP packing, resulted in a rapid decrease in the loss on drying content after 12 months of storage at room temperature. [] This suggests that gunny sack packing may lead to a greater loss of moisture and volatile compounds, potentially impacting the overall quality and content of this compound. []

Q7: Have there been any computational studies conducted to understand the interactions of this compound with potential targets?

A7: Yes, molecular docking studies have been conducted to investigate the interactions of this compound with proteins involved in obesity, such as FTO, leptin, and resistin. [] These studies aim to understand the potential of this compound as an obesity protein antagonist and its potential use in treating obesity. [] Additionally, molecular docking studies have also explored the interactions of this compound with SARS-CoV-2 target proteins, suggesting its potential as a multi-target inhibitor. []

Q8: How does the presence of a sugar moiety influence the peroxynitrite scavenging activity of this compound?

A8: The presence of an α-L-rhamnopyranosyl (1→2)-β-D-glucopyranosyl moiety in this compound appears to weaken its peroxynitrite scavenging activity compared to its aglycone, Isosakuranetin. [] This suggests that the sugar moiety may hinder the interaction of this compound with peroxynitrite or affect its ability to scavenge free radicals. []

Q9: What is known about the pharmacokinetic profile of this compound and its metabolites after oral administration of Poncirus trifoliata extract?

A9: A UHPLC-MS/MS method was developed and validated to study the pharmacokinetics of this compound and other active components in rat plasma after oral administration of Poncirus trifoliata extract. [] This study represents the first investigation into the pharmacokinetic behavior of these compounds, providing valuable insights into their absorption, distribution, metabolism, and excretion. []

Q10: What are the in vitro and in vivo effects of this compound on gastric disease?

A10: In vitro studies revealed that Poncirus trifoliata extracts exhibited cytotoxicity against human AGS gastric cancer cells. [] In vivo studies in rats demonstrated that this compound effectively inhibited HCl/ethanol-induced gastric lesions and increased mucus content, indicating its potential in protecting against gastric damage. [] Furthermore, this compound administration significantly reduced gastric secretion volume, gastric acid output, and increased gastric pH in pylorus-ligated rats, suggesting its potential in managing gastric acid secretion. []

Q11: Has this compound demonstrated any neuroprotective effects in experimental stroke models?

A11: Yes, in vivo studies utilizing a mouse model of middle cerebral artery occlusion (MCAO) revealed that this compound administration significantly reduced brain lesion size and improved neurological deficits following ischemic stroke. [] These neuroprotective effects were attributed to its anti-inflammatory action on microglia, primarily by inhibiting the production of inflammatory cytokines and suppressing microglial activation in the ischemic brain. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.